CCR5 antagonist 5

CCR5 Allosteric Non-Competitive

This is INCB-9471 HCl, a stereodefined allosteric CCR5 antagonist (CAS 869725-27-9) with near-complete oral bioavailability and once-daily dosing potential. Its non-competitive binding to a unique pocket enables pathway-selective signaling dissection (IC50: 1.5–16 nM) and combats maraviroc-resistant HIV-1. Ideal for chronic in vivo efficacy and allosteric pharmacology studies.

Molecular Formula C30H42Cl2F3N5O2
Molecular Weight 632.6 g/mol
CAS No. 869725-27-9
Cat. No. B608092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCR5 antagonist 5
CAS869725-27-9
SynonymsINCB-9471;  INCB-009471;  INCB9471;  INCB009471;  INCB 9471;  INCB 009471
Molecular FormulaC30H42Cl2F3N5O2
Molecular Weight632.6 g/mol
Structural Identifiers
SMILESCCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F.Cl.Cl
InChIInChI=1S/C30H40F3N5O2.2ClH/c1-6-40-25-16-22-15-23(30(31,32)33)7-8-24(22)27(25)38-14-13-37(17-19(38)2)29(5)9-11-36(12-10-29)28(39)26-20(3)34-18-35-21(26)4;;/h7-8,15,18-19,25,27H,6,9-14,16-17H2,1-5H3;2*1H/t19-,25+,27+;;/m0../s1
InChIKeyIXVIZEPNBCSFFE-XLXXGMJUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

INCB-9471 Dihydrochloride (CAS 869725-27-9): Chemical Identity and Core Pharmacological Classification


(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone dihydrochloride (CAS 869725-27-9), also known as INCB-9471 HCl or CCR5 antagonist 5, is a synthetic small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). The compound is an allosteric, non-competitive inhibitor [1] with a molecular weight of 632.59 g/mol and a defined stereochemistry at three chiral centers . INCB-9471 was advanced through Phase IIa clinical evaluation for HIV-1 infection [2].

Why Generic Substitution of INCB-9471 Dihydrochloride (CAS 869725-27-9) Fails: Divergent Allosteric Binding and Pharmacokinetic Profiles


CCR5 antagonists are not functionally interchangeable due to distinct binding modalities and pharmacokinetic behaviors. INCB-9471 binds to a unique allosteric pocket on CCR5, distinct from the orthosteric binding site of maraviroc [1], resulting in a non-competitive inhibition mechanism that cannot be replicated by other clinical-stage CCR5 antagonists. Furthermore, the near-complete oral bioavailability (F = 100% in rats, 95% in dogs) and extended half-life supporting once-daily dosing [2] differentiate this compound from analogs with lower or more variable exposure. Procurement of a generic 'CCR5 antagonist' without specification of these parameters risks experimental irreproducibility and invalid cross-study comparisons.

Quantitative Differentiation Evidence for INCB-9471 Dihydrochloride (CAS 869725-27-9) Relative to Clinical CCR5 Antagonists


Allosteric, Non-Competitive Binding Mechanism vs. Orthosteric Maraviroc

INCB-9471 binds to a distinct allosteric pocket on CCR5, different from the orthosteric binding site of maraviroc [1]. This allosteric, non-competitive mechanism prevents receptor activation irrespective of chemokine ligand concentration [2]. The differentiation is structural: INCB-9471's interaction with CCR5 residues essential for its activity were identified via site-specific mutagenesis, confirming a binding site distinct from that of maraviroc [1].

CCR5 Allosteric Non-Competitive Binding Site Mechanism

Oral Bioavailability Comparison: INCB-9471 vs. Vicriviroc (SCH-D)

INCB-9471 achieves near-quantitative oral bioavailability across preclinical species. In rats, oral bioavailability (F) was 100%, and in dogs, F was 95% following a 20 mg/kg oral dose [1]. This contrasts with vicriviroc (SCH-D), which has reported oral bioavailability of approximately 30–40% in rats and 60% in dogs [2]. The high and consistent exposure of INCB-9471 supports once-daily dosing in humans and reduces inter-subject variability.

Bioavailability Pharmacokinetics Oral CCR5 HIV

CCR5 Antagonist Potency Profile: INCB-9471 vs. Aplaviroc and Vicriviroc

INCB-9471 exhibits CCR5 antagonist potency comparable to other clinical-stage CCR5 antagonists. In MIP-1β-induced monocyte chemotaxis assays, INCB-9471 inhibited migration with an IC50 of 4.8 nM . Direct comparative studies showed that the potency of INCB-9471 in blocking CCR5 ligand binding was similar to that of vicriviroc (SCH-D), aplaviroc (873140), and maraviroc (UK427857) [1]. Additionally, INCB-9471 inhibited CCR5-mediated intracellular calcium mobilization, ERK phosphorylation, and receptor internalization with IC50 values of 16, 3, and 1.5 nM, respectively .

CCR5 Potency IC50 Binding Chemotaxis

Receptor Selectivity Profile: Minimal Off-Target Activity Across >50 Assays

INCB-9471 demonstrates a clean selectivity profile. When tested against a panel of more than 50 ion channels, transporters, chemokine receptors, and additional GPCRs, INCB-9471 showed no significant inhibitory activity at concentrations relevant to its CCR5 IC50 [1]. Against the hERG potassium channel, INCB-9471 exhibited an IC50 of 4.5 µM, which is 500-fold above its mean antiviral IC90 value [1]. In comparison, maraviroc has been reported to have a hERG IC50 of approximately 3.8 µM, but with a narrower margin relative to its therapeutic concentration due to lower bioavailability and higher required dosing [2].

Selectivity CCR5 GPCR Off-Target Safety

In Vivo Pharmacokinetic Parameters: Half-Life and Plasma Concentrations

INCB-9471 exhibits a prolonged oral half-life and high 24-hour plasma concentrations, supporting once-daily dosing. In rats, the oral half-life was 12 hours with a C24h of 1088 nM following a 20 mg/kg dose; in dogs, the oral half-life was 17 hours with a C24h of approximately 1498 nM [1]. By comparison, maraviroc has a reported oral half-life of approximately 3–5 hours in preclinical species, necessitating twice-daily dosing in humans [2]. Vicriviroc has an oral half-life of approximately 6–8 hours in rats [3].

Pharmacokinetics Half-Life C24h Oral CCR5

Anti-HIV-1 Activity Against Diverse Clades and Drug-Resistant Strains

INCB-9471 demonstrates broad-spectrum anti-HIV-1 activity across multiple viral clades and retains potency against drug-resistant mutants. In peripheral blood mononuclear cells (PBMCs), INCB-9471 inhibited infection by R5 HIV-1 strains representing clades A, B, C, D, E, F, G, and J with a mean IC50 of 9 nM . Against the ADA and BaL strains, IC50 values were 0.36 and 0.16 nM, respectively . Importantly, INCB-9471 was a potent inhibitor of mutant HIV-1 variants resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and the fusion inhibitor T20 . Maraviroc, while also active against resistant strains, shows reduced potency against certain HIV-1 isolates with pre-existing mutations in the gp120 V3 loop, and vicriviroc has demonstrated variable efficacy against different clades [1].

HIV-1 Antiviral Clade Resistance CCR5

Optimal Research and Industrial Application Scenarios for INCB-9471 Dihydrochloride (CAS 869725-27-9)


Investigating Allosteric Modulation of CCR5 and Biased Signaling

INCB-9471's non-competitive allosteric mechanism and distinct binding site relative to orthosteric antagonists (e.g., maraviroc) make it uniquely suited for probing allosteric modulation of CCR5. Researchers can use INCB-9471 to dissect ligand-biased signaling pathways, as it differentially inhibits chemokine-induced signaling (calcium mobilization, ERK phosphorylation, receptor internalization) with varying IC50 values (16, 3, and 1.5 nM, respectively) . This compound enables the study of functional selectivity at CCR5 without interference from competitive chemokine binding.

Evaluating CCR5 Antagonism in In Vivo Models Requiring Sustained Exposure

With near-complete oral bioavailability (F = 100% rat, 95% dog) and extended half-life (12–17 h oral) [1], INCB-9471 is optimal for chronic in vivo studies where consistent target engagement is critical. Applications include rodent models of HIV-1 infection (humanized mice), inflammatory disease models (e.g., collagen-induced arthritis, multiple sclerosis), and oncology studies exploring CCR5-mediated tumor immune evasion. The once-daily dosing profile simplifies experimental logistics and reduces animal stress.

Studying HIV-1 Entry in the Context of Multi-Drug Resistance

INCB-9471 retains potent antiviral activity against HIV-1 strains resistant to NRTIs, NNRTIs, PIs, and the fusion inhibitor T20, with a mean IC50 of 9 nM across 8 major clades . This profile makes it an essential tool for investigating viral entry mechanisms in treatment-experienced patient isolates and for developing combination antiretroviral strategies that incorporate entry inhibitors with existing drug classes.

Comparator Studies with Orthosteric CCR5 Antagonists

INCB-9471 serves as an ideal comparator compound in head-to-head studies with orthosteric CCR5 antagonists (e.g., maraviroc) to elucidate structure-activity relationships, binding site determinants, and resistance profiles. The availability of detailed site-specific mutagenesis data identifying CCR5 residues critical for INCB-9471 binding [2] facilitates rational design of experiments to map allosteric vs. orthosteric pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCR5 antagonist 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.